molecular formula C10H12ClN3OS B2642117 2-(3-chloro-4-methylbenzoyl)-N-methylhydrazinecarbothioamide CAS No. 695199-54-3

2-(3-chloro-4-methylbenzoyl)-N-methylhydrazinecarbothioamide

Cat. No.: B2642117
CAS No.: 695199-54-3
M. Wt: 257.74
InChI Key: KOTQGUAWXHRSES-UHFFFAOYSA-N
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Description

The compound “2-(3-chloro-4-methylbenzoyl)-N-methylhydrazinecarbothioamide” is a complex organic molecule. It contains a benzoyl group (a benzene ring attached to a carbonyl group), a methylhydrazinecarbothioamide group, and a chloro-methyl group attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzoyl and chloro-methyl groups would contribute to the aromaticity of the molecule, while the methylhydrazinecarbothioamide group could potentially form hydrogen bonds .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The benzoyl group might undergo electrophilic aromatic substitution reactions, while the methylhydrazinecarbothioamide group could participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the benzoyl group could increase its hydrophobicity, while the methylhydrazinecarbothioamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Reactivity

Research in synthetic chemistry has explored the synthesis and reactivity of various thiocarboxyhydrazones, including those with chloro- and methyl-substituted benzoyl groups. These studies have led to the development of new synthetic routes and the identification of reaction intermediates that could be pivotal in creating novel compounds with potential applications in materials science, pharmaceuticals, and agrochemicals (J. King et al., 1971), (A. Darehkordi & Somayeh Ghazi, 2013).

Antimicrobial and Antitubercular Activities

Several studies have focused on the synthesis of derivatives bearing hydrazinecarbothioamide moieties, demonstrating significant antibacterial and antitubercular activities. These compounds have been shown to possess promising activity against various strains of bacteria, showcasing their potential as leads for the development of new antimicrobial agents (J. Sławiński et al., 2013), (Gaurav G. Ladani & Manish P. Patel, 2015).

Applications in Material Science

Research into the chemical properties and applications of thiocarboxyhydrazones and their derivatives has also extended into materials science. These studies explore the compounds' roles in the development of new materials with unique properties, such as corrosion inhibitors for metals in acidic media. This line of inquiry not only contributes to the understanding of these compounds at the molecular level but also to practical applications in protecting materials from degradation (F. H. Zaidon et al., 2021).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound. If it’s a drug or a catalyst, its mechanism of action would depend on how it interacts with its target .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and activities. It could be explored as a potential pharmaceutical compound, a material for chemical synthesis, or even as a probe for studying biological systems .

Properties

IUPAC Name

1-[(3-chloro-4-methylbenzoyl)amino]-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3OS/c1-6-3-4-7(5-8(6)11)9(15)13-14-10(16)12-2/h3-5H,1-2H3,(H,13,15)(H2,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTQGUAWXHRSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NNC(=S)NC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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